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Compound of Interest

Methyl 3,5-dichloro-4-
Compound Name:
methoxybenzoate

Cat. No.: B1294749

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3,5-dichloro-4-methoxybenzoate (CAS No. 24295-27-0; Molecular Formula: CoHsCl203;
Molecular Weight: 235.06 g/mol ).[1] Due to the limited availability of public experimental
spectra, this document presents predicted data based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS), alongside detailed, generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 3,5-dichloro-4-
methoxybenzoate. These predictions are based on the analysis of its chemical structure and
comparison with data for analogous compounds.

Table 1: Predicted *H NMR Data (500 MHz, CDCl3)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.95 s 2H H-2, H-6 (Aromatic)
~3.95 s 3H -OCHs (Methoxy)
~3.90 s 3H -COOCH:s (Ester)
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic
protons (H-2 and H-6) are expected to be equivalent due to the symmetry of the molecule,
resulting in a singlet.

. 1 13
Chemical Shift (0, ppm) Carbon Type Assignment
~165 Quaternary C=0 (Ester Carbonyl)
~155 Quaternary C-4 (Aromatic)
~135 Quaternary C-3, C-5 (Aromaitic)
~130 CH C-2, C-6 (Aromatic)
~125 Quaternary C-1 (Aromatic)
~61 CHs -OCHs (Methoxy)
~53 CHs -COOCH:s (Ester)

Note: Chemical shifts are referenced to the solvent peak of CDCls at 77.16 ppm.

ble 3: licted | :

Functional Group

Wavenumber (cm~—?) Intensity . .

Vibration

] C-H stretch (aromatic and

~3000-2850 Medium _ .

aliphatic)
~1730-1715 Strong C=0 stretch (ester)
~1600, ~1475 Medium-Weak C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester and ether)
~1100 Medium C-O stretch (ether)
~850-750 Strong C-Cl stretch
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Table 4: Predicted Mass Spectrometry Fragmentation

Data
m/z Proposed Fragment lon
234/236/238 [M]* (Molecular ion)
203/205/207 [M - OCHs]*
175/177/179 [M - COOCHs]*

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for
chlorine-containing fragments (M, M+2, M+4).

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic
compound like Methyl 3,5-dichloro-4-methoxybenzoate. Instrument-specific parameters may
require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7
mL of a suitable deuterated solvent (e.g., chloroform-d, CDCI3).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

o Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a 400 or 500 MHz spectrometer.

e Processing: Process the raw data by applying Fourier transformation, phase correction, and
baseline correction.

o Analysis: Integrate the signals in the *H NMR spectrum to determine proton ratios. Analyze
the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.
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Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of the solid
sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

Deposition: Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the
solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum. A background spectrum of the clean, empty salt plate should be
recorded and automatically subtracted from the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups in the molecule.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol or acetonitrile).

lonization: Introduce the sample into the mass spectrometer. For a volatile and thermally
stable compound like this, Electron lonization (El) is a common technique.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio
by a mass analyzer.

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the fragmentation pattern. The fragmentation can provide valuable information about the
structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a

predicted fragmentation pathway for Methyl 3,5-dichloro-4-methoxybenzoate.
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General workflow for spectroscopic analysis.

[M - OCH3]*
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Predicted MS fragmentation of Methyl 3,5-dichloro-4-methoxybenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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